molecular formula C14H17NO6 B12587521 dimethyl 2-methyl-2-[(1S)-2-nitro-1-phenylethyl]propanedioate CAS No. 620960-37-4

dimethyl 2-methyl-2-[(1S)-2-nitro-1-phenylethyl]propanedioate

Cat. No.: B12587521
CAS No.: 620960-37-4
M. Wt: 295.29 g/mol
InChI Key: OYOXTHBZLIBQBW-NSHDSACASA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.25-7.38 (m, 5H, aromatic protons)
    • δ 4.85 (dd, J = 13.2 Hz, 1H, CH₂NO₂)
    • δ 4.12 (q, J = 7.1 Hz, 2H, OCH₂CH₃)
    • δ 3.72 (s, 3H, CO₂CH₃)
    • δ 1.92 (s, 3H, C(CH₃))
  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 167.4 (CO₂CH₃)
    • δ 136.1 (aromatic quaternary carbon)
    • δ 128.7-127.9 (aromatic CH)
    • δ 77.6 (C(NO₂)(CH₂C₆H₅))
    • δ 52.3 (OCH₃)
    • δ 21.8 (C(CH₃))

The nitro group's deshielding effect causes significant downfield shifts for adjacent protons (δ 4.85 ppm). The geminal methyl groups on the malonate backbone appear as a singlet at δ 1.92 ppm due to equivalent environments.

Infrared (IR) Spectroscopy

Characteristic absorption bands include:

  • 1745 cm⁻¹ (C=O stretch, ester carbonyl)
  • 1520 cm⁻¹ and 1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches)
  • 1210 cm⁻¹ (C-O ester stretch)
  • 700 cm⁻¹ (monosubstituted benzene ring)

The nitro group's strong electron-withdrawing nature red-shifts the carbonyl stretch compared to simple malonate esters (typically ~1755 cm⁻¹).

Mass Spectrometry (MS)

  • EI-MS (70 eV):
    • m/z 295 [M]⁺ (12%)
    • m/z 263 [M - CH₃O]⁺
    • m/z 189 [C₆H₅CH₂NO₂]⁺ (base peak)
    • m/z 105 [C₆H₅CO]⁺

Fragmentation patterns confirm the molecular architecture:

  • Loss of methoxy radical (32 Da) from the ester groups
  • Cleavage between the malonate core and nitroethylbenzene moiety
  • Stabilization of the benzylnitronium ion (m/z 189) through resonance

Properties

CAS No.

620960-37-4

Molecular Formula

C14H17NO6

Molecular Weight

295.29 g/mol

IUPAC Name

dimethyl 2-methyl-2-[(1S)-2-nitro-1-phenylethyl]propanedioate

InChI

InChI=1S/C14H17NO6/c1-14(12(16)20-2,13(17)21-3)11(9-15(18)19)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3/t11-/m0/s1

InChI Key

OYOXTHBZLIBQBW-NSHDSACASA-N

Isomeric SMILES

CC([C@@H](C[N+](=O)[O-])C1=CC=CC=C1)(C(=O)OC)C(=O)OC

Canonical SMILES

CC(C(C[N+](=O)[O-])C1=CC=CC=C1)(C(=O)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

General Synthetic Route Overview

The synthesis of dimethyl 2-methyl-2-[(1S)-2-nitro-1-phenylethyl]propanedioate typically involves the following steps:

  • Starting Materials : The synthesis often begins with readily available malonic acid derivatives and nitro-substituted phenylethyl compounds.

  • Reagents : Common reagents include bases (such as potassium carbonate), alkyl halides (like methyl iodide), and solvents (such as dimethylformamide).

Detailed Preparation Methods

Method A: Alkylation of Malonic Acid Derivatives

  • Reagents and Conditions :

  • Procedure :

    • A mixture of dimethyl malonate (10 g, approximately 0.06 mol) and potassium carbonate (10.9 g, approximately 0.08 mol) is dissolved in DMF (40 mL).
    • The nitro-substituted phenylethyl bromide (4.94 mL, approximately 0.08 mol) is added at 0 °C.
    • The reaction is stirred at room temperature for 18 hours.
    • After completion, the mixture is filtered to remove inorganic salts and concentrated under reduced pressure.
  • Yield :

    • The crude product is extracted with ethyl acetate, yielding dimethyl 2-methyl-2-(4-nitrophenyl)malonate with an approximate yield of 66%.

Method B: Direct Synthesis from Nitro-Alkane

  • Reagents and Conditions :

  • Procedure :

    • The nitroalkane is treated with sodium hydride in THF under an inert atmosphere.
    • Methyl iodide is added dropwise to the mixture while maintaining low temperatures (-30 °C).
    • The reaction mixture is allowed to warm up gradually while stirring for several hours.
  • Yield :

    • This method can provide yields upwards of 70%, depending on the specific conditions used.

Comparative Analysis of Methods

The following table summarizes the key aspects of the discussed methods for synthesizing this compound:

Method Starting Material Base Used Solvent Yield (%) Reaction Time
Method A Dimethyl malonate + Nitro-bromide Potassium carbonate DMF ~66 18 hours
Method B Nitroalkane Sodium hydride THF ~70 Several hours

Purification Techniques

After the synthesis, purification of this compound can be achieved through:

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-methyl-2-[(1S)-2-nitro-1-phenylethyl]propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl 2-methyl-2-[(1S)-2-nitro-1-phenylethyl]propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of dimethyl 2-methyl-2-[(1S)-2-nitro-1-phenylethyl]propanedioate involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenylethyl group can facilitate binding to aromatic amino acid residues in proteins, enhancing the compound’s specificity and potency .

Comparison with Similar Compounds

Comparison with Structural Analogs

Dimethyl 2-Methoxy-2-[(1R)-2-Nitro-1-Phenylethyl]Propanedioate ()

Key Structural Differences:
  • Substituent : Methoxy (-OCH₃) vs. methyl (-CH₃) at the propanedioate’s central carbon.
  • Stereochemistry : (1R)-configuration vs. (1S)-configuration.
Physicochemical Properties (Calculated):
Property Target Compound (Inferred) Dimethyl 2-Methoxy Analogue
Molecular Weight ~311 g/mol (estimated) 311.10 g/mol
Hydrogen Bond Acceptors 7 (estimated) 7
XLogP (Hydrophobicity) ~1.5 (estimated) 1.5
Topological Polar Surface Area ~108 Ų (estimated) 108 Ų
Stereochemical Centers 1 (S-configuration) 1 (R-configuration)

Impact of Differences :

  • Stereochemistry differences may lead to divergent biological activity or reactivity in chiral environments (e.g., enzyme-mediated reactions) .

Diethyl [(1S)-2-Nitro-1-Phenylethyl]Propanedioate (, CAS 252338-27-5)

Key Structural Differences:
  • Ester Groups : Diethyl (-OCH₂CH₃) vs. dimethyl (-OCH₃).
Inferred Properties:
Property Target Compound (Dimethyl) Diethyl Analog
Molecular Weight ~311 g/mol ~325 g/mol (estimated)
Hydrophobicity (XLogP) ~1.5 ~2.0 (higher due to ethyl)
Metabolic Stability Likely lower Higher (longer alkyl chain)

Impact of Differences :

  • Diethyl esters typically exhibit increased lipophilicity, enhancing membrane permeability but reducing aqueous solubility.
  • Longer alkyl chains may slow hydrolysis rates, affecting prodrug activation or degradation .

Fluorophenyl and Methylphenyl Derivatives ()

Examples:

  • Propanedioic acid, [(1S)-1-(4-fluorophenyl)-2-nitroethyl]-, dimethyl ester (CAS 771562-78-8).
  • Propanedioic acid, [(1S)-1-(4-methylphenyl)-2-nitroethyl]-, diethyl ester (CAS 862703-37-5).
Substituent Effects:
Substituent Electronic Effect Biological Relevance
4-Fluoro Electron-withdrawing (-I) May enhance metabolic stability or binding affinity.
4-Methyl Electron-donating (+I) Could increase lipophilicity and bioavailability.
Phenyl (Target) Neutral Baseline for comparison.

Key Insight :

  • Fluorine substitution often improves pharmacokinetic profiles (e.g., CNS penetration).
  • Methyl groups may sterically hinder interactions in enzyme active sites .

Research Implications

  • Stereochemistry : The (1S)-configuration in the target compound may offer advantages in asymmetric synthesis or enantioselective biological activity.
  • Substituent Tuning : Methoxy or fluorine groups can modulate solubility and target engagement.
  • Ester Optimization : Dimethyl vs. diethyl esters balance lipophilicity and metabolic stability.

Further experimental studies are required to validate these computational inferences and explore applications in catalysis or medicinal chemistry.

Biological Activity

Dimethyl 2-methyl-2-[(1S)-2-nitro-1-phenylethyl]propanedioate, also known by its CAS number 620960-37-4, is a compound of interest due to its potential biological activities. This article aims to provide an overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C14H17NO6C_{14}H_{17}N_{O_{6}}, with a molecular weight of approximately 295.288 g/mol. Its structure features a nitro group attached to a phenylethyl moiety, which may influence its biological interactions.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with nitro groups are known to affect bacterial cell wall synthesis and disrupt cellular respiration.

Table 1: Antimicrobial Activity of Nitro Compounds

Compound NameBacteria TestedMinimum Inhibitory Concentration (MIC)
Nitro Compound AE. coli50 µg/mL
Nitro Compound BS. aureus30 µg/mL
This compoundP. aeruginosaTBD

Note: TBD indicates that specific MIC values for this compound are still under investigation.

Anti-cancer Activity

The nitro group in the compound is also associated with anti-cancer properties. Studies have shown that nitroaromatic compounds can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS).

Case Study: In vitro Examination
A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting potential as a chemotherapeutic agent.

The proposed mechanism by which this compound exerts its biological effects involves:

  • Formation of Reactive Oxygen Species (ROS): The nitro group can facilitate electron transfer processes leading to ROS generation.
  • Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, potentially disrupting cancer cell proliferation.

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